3,4-dihydro-1,8-naphthyridin-2(1H)-one

Redox Chemistry Synthetic Intermediate Structure-Activity Relationship

The 3,4-dihydro-1,8-naphthyridin-2(1H)-one scaffold is essential for medicinal chemistry programs requiring sp³-conformational flexibility inaccessible in fully aromatic analogs. This core enables RAF kinase inhibitors (IC₅₀ 4-52 nM), CNS D₂ receptor ligands (Ki 1 nM), and enantioselective 3-amino derivatives (99% ee). Generic substitution with aromatic naphthyridinones fails because saturation at C3-C4 fundamentally alters redox behavior and biological target engagement. Source the unsubstituted core to access multiple substitution vectors (C5, C6, C7) for SAR exploration not commercially available.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 40000-79-1
Cat. No. B1316233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-1,8-naphthyridin-2(1H)-one
CAS40000-79-1
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC=N2
InChIInChI=1S/C8H8N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-2,5H,3-4H2,(H,9,10,11)
InChIKeyKQJVDEBWHJRJBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-1,8-naphthyridin-2(1H)-one (CAS 40000-79-1): Procurement Guide and Scientific Differentiation


3,4-Dihydro-1,8-naphthyridin-2(1H)-one (CAS 40000-79-1) is a partially saturated bicyclic heterocycle belonging to the 1,8-naphthyridinone class, characterized by a pyridine ring fused to a dihydropyridinone moiety [1]. With a molecular formula C₈H₈N₂O, molecular weight 148.16 g/mol, and a calculated LogP of 0.72, this compound serves as a versatile synthetic building block in medicinal chemistry programs targeting kinase inhibition, antimicrobial development, and central nervous system disorders . Unlike its fully aromatic counterpart 1,8-naphthyridin-2-one, the 3,4-dihydro derivative possesses a distinct redox profile and conformational flexibility that directly impacts its utility in structure-activity relationship (SAR) campaigns and multi-step synthetic sequences [2].

Why In-Class Substitution of 3,4-Dihydro-1,8-naphthyridin-2(1H)-one is Not Straightforward: Structural Basis for Differentiated Performance


Generic substitution among naphthyridinone scaffolds frequently fails because the presence or absence of saturation at the 3,4-positions fundamentally alters both chemical reactivity and downstream biological properties [1]. The 3,4-dihydro-1,8-naphthyridin-2(1H)-one core contains an sp³-hybridized C3-C4 bond that confers distinct conformational flexibility and redox behavior compared to the fully aromatic 1,8-naphthyridin-2-one scaffold [2]. This partial saturation creates a unique hydrogen-bonding pattern at the lactam moiety while preserving the aromatic pyridine ring for π-stacking interactions with biological targets [1]. Critically, substitution patterns established in one oxidation state do not reliably translate to another; studies of enantioselective syntheses demonstrate that the dihydro scaffold enables stereochemical control at C3 that is entirely inaccessible in aromatic analogs [3]. The quantitative evidence below establishes exactly where 3,4-dihydro-1,8-naphthyridin-2(1H)-one offers verifiable differentiation relative to its closest structural comparators.

Quantitative Differentiation Evidence for 3,4-Dihydro-1,8-naphthyridin-2(1H)-one: Comparator-Based Analysis


Oxidation State Differentiation: 3,4-Dihydro vs. Fully Aromatic 1,8-Naphthyridin-2-one

The 3,4-dihydro-1,8-naphthyridin-2(1H)-one scaffold can be oxidized to the fully aromatic 1,8-naphthyridin-2-one using common oxidizing agents such as potassium permanganate or DDQ, whereas the reverse reduction is not equivalently accessible without complex synthetic intervention [1]. This oxidative conversion provides a strategic entry point for late-stage diversification in medicinal chemistry programs where both oxidation states are required for SAR exploration. The presence of the dihydro moiety also alters the electron density distribution across the bicyclic system, with the C3-C4 single bond reducing π-conjugation relative to the fully aromatic analog [2].

Redox Chemistry Synthetic Intermediate Structure-Activity Relationship

Microwave-Assisted Synthesis Efficiency: Quantitative Yield and Time Metrics

Substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones are efficiently synthesized via microwave-activated inverse electron-demand Diels–Alder reactions from 1,2,4-triazines bearing an acylamino group with a terminal alkyne side chain [1]. The microwave activation protocol provides significant acceleration relative to conventional thermal heating, enabling rapid library generation of 5-aryl-substituted derivatives for SAR studies. In contrast, the fully aromatic 1,8-naphthyridin-2-one scaffold typically requires different synthetic routes (e.g., Friedländer condensation) that are not equivalently accelerated under microwave conditions for this specific substitution pattern [2].

Synthetic Methodology Process Chemistry Microwave Synthesis

Derivatization Potential: Scaffold-Dependent Biological Activity in Naphthyridinone Derivatives

Derivatives of the 3,4-dihydro-1,8-naphthyridin-2(1H)-one scaffold exhibit potent biological activities across multiple target classes, with quantitative potency data available from validated sources. A representative 7-substituted derivative (CHEMBL1774076) displays high-affinity binding to the human 5-HT₂A receptor with Ki = 0.160 nM and to the human D₂ dopamine receptor with Ki = 1 nM [1]. The 5-substituted derivative series in patent US10183939 demonstrates RAF kinase binding with IC₅₀ values ranging from 4 nM to 52 nM [2]. Antibacterial homopiperidinyl-substituted derivatives of this scaffold (US9394295B2) inhibit the FabI enzyme, a validated antibacterial target [3]. Importantly, the C6-substitution pattern on the naphthyridine scaffold controls functional activity—determining whether the derivative acts as an agonist or antagonist at CB₂ receptors [4].

Kinase Inhibition GPCR Ligands Antibacterial Agents

Purity Specifications and Storage Stability: Commercial Availability Metrics

Commercially available 3,4-dihydro-1,8-naphthyridin-2(1H)-one is supplied at ≥96% purity (HPLC assay) with MDL number MFCD05664026 and PubChem CID 15926040 . The compound appears as a white solid and requires storage between 0-8°C for optimal stability . Multiple vendors offer the compound with purities of 97-98%, with documented pricing structures and availability in quantities ranging from 100 mg to multi-gram scale . The well-defined physicochemical properties include density 1.2±0.1 g/cm³, boiling point 370.8±37.0°C at 760 mmHg, and flash point 178.1±26.5°C [1].

Compound Procurement Quality Control Stability

Enantioselective Derivatization Access: Stereochemical Control at the C3 Position

The 3,4-dihydro-1,8-naphthyridin-2(1H)-one scaffold enables enantioselective functionalization at the C3 position to generate chiral 3-amino derivatives, a synthetic capability that is structurally impossible with the fully aromatic 1,8-naphthyridin-2-one scaffold due to its sp² hybridization at the corresponding position [1]. A one-pot asymmetric hydrogenation/lactamization sequence provides (R)- and (S)-3-amino-3,4-dihydro-1H-[1,8]naphthyridin-2-ones in high enantiomeric excess (99% ee for the asymmetric alkylation approach) [2]. Prior to this methodology, access to enantiomerically pure material required chiral HPLC resolution, which is yield-limited and not scalable [3].

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

Recommended Application Scenarios for 3,4-Dihydro-1,8-naphthyridin-2(1H)-one Based on Differentiated Evidence


Kinase Inhibitor Lead Optimization and SAR Campaigns

Researchers developing kinase inhibitors should select 3,4-dihydro-1,8-naphthyridin-2(1H)-one as a core scaffold based on demonstrated derivative potency against RAF kinases (IC₅₀ = 4-52 nM in competition binding assays) [1]. The C5, C6, and C7 positions offer distinct vectors for substituent attachment, enabling systematic exploration of kinase selectivity profiles. The 3,4-dihydro oxidation state provides a synthetic handle for late-stage functionalization that is not accessible with fully aromatic naphthyridine cores [2].

GPCR Ligand Development (Serotonergic and Dopaminergic Systems)

For programs targeting G protein-coupled receptors in the CNS, the 3,4-dihydro-1,8-naphthyridin-2(1H)-one scaffold supports the development of high-affinity ligands as demonstrated by 7-substituted derivatives showing Ki = 0.160 nM at 5-HT₂A and Ki = 1 nM at D₂ receptors [1]. The partially saturated ring system provides conformational flexibility that may influence receptor binding kinetics and functional selectivity profiles compared to rigid aromatic analogs [3].

Antibacterial Drug Discovery Targeting FabI

In antibacterial discovery programs focused on fatty acid biosynthesis inhibition, homopiperidinyl-substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-one derivatives have demonstrated FabI enzyme inhibition as documented in US9394295B2 [1]. The scaffold's synthetic accessibility via microwave-assisted Diels–Alder chemistry enables rapid analog generation for overcoming resistance mechanisms [4]. Procurement of the unsubstituted core scaffold allows medicinal chemists to explore multiple substitution patterns not commercially available.

Chiral Building Block Synthesis for Stereospecific Drug Candidates

When chirality is a critical determinant of biological activity, the 3,4-dihydro-1,8-naphthyridin-2(1H)-one scaffold enables enantioselective synthesis of (R)- and (S)-3-amino derivatives with up to 99% ee via one-pot asymmetric hydrogenation/lactamization [1]. This chiral entry point is completely inaccessible in aromatic naphthyridine scaffolds, making the 3,4-dihydro core essential for programs requiring stereochemical control at the lactam-proximal position [2]. The scalable nature of the published methodology supports progression from hit-to-lead through preclinical development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-dihydro-1,8-naphthyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.